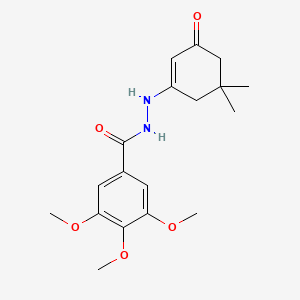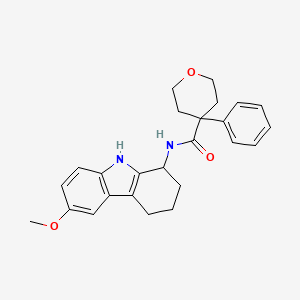![molecular formula C19H24N2O5S B12163859 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B12163859.png)
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidine derivative and 3,4-dimethoxybenzaldehyde. This reaction is often catalyzed by an acid such as p-toluenesulfonic acid and conducted under reflux.
Acylation: The final step involves the acylation of the thiazolidine derivative with N-(3-methylbutyl)acetamide. This step is typically performed using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its role in modulating biological pathways, particularly those involving oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it can exert therapeutic effects in conditions such as cancer and inflammatory diseases.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are often studied for their antimicrobial and anticancer activities.
Uniqueness
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the dimethoxybenzylidene group enhances its potential for biological activity, while the thiazolidine ring provides a versatile scaffold for further chemical modifications.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
属性
分子式 |
C19H24N2O5S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C19H24N2O5S/c1-12(2)7-8-20-17(22)11-21-18(23)16(27-19(21)24)10-13-5-6-14(25-3)15(9-13)26-4/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,20,22)/b16-10- |
InChI 键 |
CAFQKRDDTJVEGM-YBEGLDIGSA-N |
手性 SMILES |
CC(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=O |
规范 SMILES |
CC(C)CCNC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12163796.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12163802.png)


![N'~1~-[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12163826.png)
![N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B12163827.png)
methanolate](/img/structure/B12163835.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12163839.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B12163863.png)
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one](/img/structure/B12163866.png)

